molecular formula C16H26ClNO2 B3432443 Tramadol hydrochloride CAS No. 22204-88-2

Tramadol hydrochloride

Cat. No.: B3432443
CAS No.: 22204-88-2
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tramadol hydrochloride is a synthetically produced compound with significant research application as a centrally-acting analgesic. Its value in scientific studies stems from its unique dual mechanism of action. Tramadol functions as an opioid agonist by binding to μ-opioid receptors in the central nervous system . The activity of its primary metabolite, O-desmethyltramadol (M1), is a key focus; this metabolite, formed via hepatic metabolism primarily by the CYP2D6 enzyme, possesses a much higher affinity for the μ-opioid receptor than the parent compound . Concurrently, tramadol acts as a serotonin and norepinephrine reuptake inhibitor (SNRI), which contributes to its modulation of descending pain inhibitory pathways . This multimodal mechanism makes it a valuable tool for researchers investigating complex pain pathways, neuropharmacology, and monoamine signaling. It is approved for the management of moderate to severe pain in clinical settings . Beyond its primary analgesic applications, this compound is also used in preclinical and clinical research for other conditions, including off-label investigations for premature ejaculation and refractory restless legs syndrome, providing insights into serotonergic and opioidergic systems . Researchers should note that genetic polymorphisms in the CYP2D6 enzyme can significantly impact the metabolism and, consequently, the observed effects of tramadol, a critical consideration for study design . This product is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic use, including personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tramadol hydrochloride is synthesized through a multi-step process. The primary synthetic route involves the Mannich reaction, where a Mannich base is formed and subsequently reacted with a Grignard reagent to produce the base hydrate of tramadol. This intermediate is then converted to this compound .

Industrial Production Methods

In industrial settings, this compound is produced by reacting a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process is advantageous as it can be carried out in the absence of carcinogenic solvents, making it safer and more efficient .

Chemical Reactions Analysis

Impurity Formation and Degradation Pathways

Tramadol hydrochloride is prone to degradation under various conditions, yielding specific impurities. These reactions are critical for quality control and stability studies.

Dehydration Reactions

  • Formation of Impurity 6 : this compound undergoes dehydration with concentrated HCl at 90–100°C to form (1RS)-[2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (Impurity 6). This reaction occurs via elimination of water, with purity reaching 86.3% .

  • Formation of Impurity 7 : Similar conditions yield (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride (Impurity 7) .

Reaction Conditions for Impurity Formation

ImpurityReaction ConditionsPurity
6Conc. HCl, 90–100°C86.3%
7Conc. HCl, 80–85°C13%

Hydrolysis and Oxidative Degradation

  • Stress Conditions : this compound degrades under acidic, basic, and oxidative environments. For example, 1N NaOH induces 12.3% degradation within 48 hours, while neutral hydrolysis yields 11.2% degradation over 5 days .

  • Oxidation Products : Oxidation with hydrogen peroxide generates derivatives such as N-oxide-tramadol and N-desmethyl-tramadol. These products result from oxygen transfer or one-electron transfer mechanisms, depending on the oxidant .

Oxidation Reactions

Tramadol undergoes oxidation via two primary mechanisms:

  • Ferrate Oxidation : The tertiary amine moiety reacts with ferrate (Fe(VI)), forming N-desmethyl-tramadol as the major product (~40%) .

  • Ozonolysis : Ozone primarily generates N-oxide-tramadol (~90%) through an oxygen transfer mechanism .

Oxidation Products

OxidantMajor ProductMechanism
Fe(VI)N-desmethyl-tramadolOne-electron transfer
O₃N-oxide-tramadolOxygen transfer

Analytical Methods for Quality Control

Several kinetic and chromatographic methods are employed to quantify this compound and detect impurities.

Kinetic Spectrophotometry

  • Alkaline KMnO₄ Oxidation : Measures absorbance of manganate ions at 610 nm after fixed-time oxidation (20 min) .

  • NBD-Cl Reaction : Uses 4-chloro-7-nitrobenzofurazan in sodium bicarbonate, with absorbance measured at 467 nm .

Method Comparison

MethodRange (μg/mL)Fixed Time
Alkaline KMnO₄5–2520 min
NBD-Cl Reaction50–25025 min

Chromatographic Analysis

HPLC methods detect up to 17 degradation products, including cyclohexene derivatives (D9, D10) and dichlorobenzene-based impurities (D15, D16) .

Environmental Degradation

Photoinduced Fenton-like processes (Fe³⁺/oxalic acid/UVA) effectively degrade this compound, achieving 72.82–87.46% mineralization. Oxygen saturation accelerates degradation, with pH rising from acidic (~2.8) to near-neutral (6.23) levels .

Key Parameters in Fenton Degradation

ParameterImpact on Degradation
pHOptimal range: 2–3
Oxalic acidEnhances Fe³⁺ complexation
Oxygen saturationAccelerates hydroxyl radical formation

Scientific Research Applications

Pharmacological Applications

1. Pain Management
Tramadol is primarily indicated for the treatment of moderate to severe pain. It is often used post-operatively or for chronic pain conditions such as osteoarthritis and fibromyalgia. The drug's dual mechanism allows for effective pain relief while minimizing the risk of dependence compared to traditional opioids.

2. Alternative to Opioids
Due to its lower potential for abuse, tramadol has been considered an alternative to stronger opioids in certain patient populations. Studies have shown that tramadol can provide adequate analgesia with a reduced risk of addiction, making it suitable for patients with a history of substance use disorders .

3. Use in Psychiatric Care
Recent case studies indicate that tramadol may have mood-enhancing effects, leading to its off-label use in treating mild to moderate depression. Patients have reported improvements in mood alongside pain relief when using tramadol, suggesting potential applications in psychiatric care .

Analytical Methods for Determining Tramadol Hydrochloride

1. Titrimetric Procedures
Two non-aqueous titrimetric methods have been developed for the determination of TMH in pharmaceutical formulations. These methods utilize perchloric acid in acetic acid medium, demonstrating high precision and accuracy with recovery rates between 98.36% and 107.3% .

Method TypeDetection TypeConcentration Range (mg)Recovery Rate (%)
TitrimetricVisual1 - 2098.36 - 107.3
TitrimetricPotentiometric1 - 2098.36 - 107.3

2. UPLC Method
A stability-indicating ultra-performance liquid chromatography (UPLC) method has been developed for TMH analysis, demonstrating rapid separation and high throughput capabilities. This method effectively quantifies TMH in bulk and tablet forms, ensuring quality control in pharmaceutical applications .

Case Studies

1. Tramadol Dependence Case
A notable case involved a 39-year-old female veteran who developed dependence on tramadol after being prescribed the medication for pain management related to a shoulder injury. Over time, her dosage escalated to 1400 mg daily, leading to significant withdrawal symptoms upon cessation. The patient underwent a successful detoxification program utilizing buprenorphine/naloxone therapy, highlighting the potential for tramadol dependence despite its initial perception as having low abuse potential .

2. Pain Management and Mood Enhancement
Another case study illustrated the use of tramadol for managing acute back pain while simultaneously improving the patient's mood during travel. This dual benefit emphasizes tramadol's potential role in both pain relief and mood elevation, warranting further exploration in psychiatric applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Tramadol hydrochloride is often compared to other opioids (e.g., morphine, codeine) and local anesthetics (e.g., lignocaine, lidocaine) in terms of efficacy, safety, and pharmacokinetics. Below are detailed comparisons based on research findings:

Mechanism of Action

Compound Mechanism of Action Key Differences from Tramadol HCl
Tramadol HCl Dual action: μ-opioid receptor agonist + NE/5-HT reuptake inhibition Lower opioid receptor affinity; non-opioid monoaminergic effects reduce side-effect risks .
Morphine Pure μ-opioid receptor agonist Higher respiratory depression and dependence potential .
Codeine Prodrug metabolized to morphine (CYP2D6-dependent) Limited efficacy in poor metabolizers; higher constipation risk .
Lignocaine Sodium channel blockade (local anesthetic) No systemic analgesic effects; shorter duration .

Clinical Efficacy in Dental Procedures

Studies comparing tramadol HCl (1–2 mg/kg) with lignocaine (2%) or lidocaine (2%) in dental extractions demonstrated comparable anesthetic efficacy:

  • Aurora et al. (2018): Tramadol + adrenaline showed similar pain control to lignocaine + adrenaline .
  • Ege et al.
  • Al-Haideri (2013) : Tramadol + adrenaline outperformed plain tramadol in upper molar extractions (95% vs. 80% efficacy) .

Pharmacokinetic Profile

Parameter Tramadol HCl Codeine Lignocaine
Oral Bioavailability 70–75% ~90% N/A (local use)
Rectal Bioavailability 77% Not established N/A
Half-life 5–7 hours 2.5–3.5 hours 1.5–2 hours

Dependence Potential

Tramadol exhibits a lower dependence risk than classical opioids.

Biological Activity

Tramadol hydrochloride is a synthetic analgesic widely used for the management of moderate to severe pain. Its unique mechanism of action, which involves both opioid and non-opioid pathways, has made it a subject of extensive research. This article delves into the biological activity of tramadol, examining its pharmacodynamics, efficacy, safety profile, and implications for clinical use.

Tramadol exerts its analgesic effects through multiple mechanisms:

  • Opioid Receptor Agonism : The (+)-enantiomer of tramadol and its active metabolite, M1, act as agonists at the mu-opioid receptor, contributing to pain relief.
  • Serotonin and Norepinephrine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine, enhancing descending inhibitory pain pathways in the central nervous system .
  • Interaction with Other Receptors : Tramadol also affects various pain modulators including:
    • Alpha2-adrenoreceptors
    • NMDA receptors
    • TRPV1 (capsaicin receptor)
    • Muscarinic receptors
    • Adenosine A1 receptors .

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 2 hours post-dose. The drug undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes CYP2D6 and CYP2B6, leading to the formation of M1 and M2 metabolites .

ParameterValue
Bioavailability75%
Peak Plasma Concentration (Cmax)~300 µg/L for tramadol
Time to Peak Concentration (Tmax)1.6-2 hours
Half-life~6 hours

Clinical Studies

Tramadol has been evaluated in various clinical settings:

  • Chronic Pain Management : A study involving patients with knee osteoarthritis demonstrated that tramadol significantly improved pain relief compared to placebo, with a retention rate of 83.7% in the tramadol group versus 69% in the placebo group .
  • Low Back Pain : Another multicenter observational study reported a significant reduction in visual analog scale (VAS) scores for patients treated with tramadol for chronic low back pain. The incidence of side effects was relatively low at 37.7%, with constipation and nausea being the most common .

Adverse Effects

Despite its efficacy, tramadol is associated with several adverse effects:

  • Common side effects include nausea, dizziness, constipation, and somnolence.
  • In clinical trials, about 80.6% of patients reported adverse events during open-label periods .

Case Studies

A notable case involved a patient who developed dependence on tramadol while serving in the military. Following inpatient treatment and transition to buprenorphine/naloxone therapy, the patient successfully maintained abstinence from tramadol . This highlights the potential for misuse and the importance of monitoring patients on long-term tramadol therapy.

Q & A

Q. What are the standard pharmacokinetic parameters and statistical methods used to evaluate tramadol hydrochloride formulations in clinical studies?

Pharmacokinetic studies typically calculate parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC0–t (area under the plasma concentration-time curve), and AUC0–∞ (extrapolated AUC) using non-compartmental models in software such as WinNonlin®. Statistical significance between formulations (e.g., immediate-release vs. sustained-release) is determined via 90% confidence intervals and ANOVA with p < 0.05 as the threshold .

Q. Which analytical techniques are validated for quantifying this compound in biological and pharmaceutical samples?

  • HPLC-UV : Hypurity Advance columns with phosphate buffer (pH 6.3)/acetonitrile mobile phases (90:10 v/v) are used for simultaneous quantification of tramadol and paracetamol, with UV detection at 220 nm .
  • LC-MS/MS : Validated methods employ precision criteria (RSD < 2.0%) and linear calibration curves (0.05–1.0 mg/mL) for tramadol in plasma, with deuterated internal standards for accuracy .

Q. How are physicochemical properties (e.g., solubility, logP) of this compound determined experimentally?

Key properties include:

  • Water solubility : Freely soluble (≥1 g/mL at pH 7) .
  • logP : 1.35 (n-octanol/water partition coefficient) measured via shake-flask method .
  • pKa : 9.41, determined by potentiometric titration .

Advanced Research Questions

Q. How do polymorphisms in CYP2D6 and CYP3A4 enzymes affect tramadol metabolism, and what are the implications for experimental design?

Tramadol undergoes O-demethylation (via CYP2D6) to form the active metabolite O-desmethyltramadol (M1), which has 200× higher μ-opioid receptor affinity. CYP3A4 mediates N-demethylation to inactive metabolites. Studies using rat hepatic S9 fractions and NADPH cofactors reveal species-specific metabolic pathways, requiring controlled in vitro models to account for genetic variability in human trials .

Q. What experimental designs optimize sustained-release formulations of this compound?

  • Central composite design : Evaluates variables like polymer concentration (e.g., hydroxypropyl methylcellulose K100M for hydrophilicity, glyceryl behenate for hydrophobicity) to optimize dissolution profiles (e.g., T12 = 60–80% release at 12 hours) .
  • Higuchi model : Validates diffusion-controlled release kinetics (R<sup>2</sup> > 0.95) .

Q. How do chronic this compound exposures impact hepatic and renal biomarkers in preclinical models?

  • Hepatotoxicity : Wistar rats administered 50–100 mg/kg/day for 28 days show elevated ALT, AST, and γ-GT levels (p < 0.05) and histopathological changes (hepatocyte cytolysis, portal tract hypertrophy) .
  • Nephrotoxicity : Oxidative stress markers (e.g., lipid peroxidation) and apoptosis (Bax/Bcl-2 ratio) are modulated by HO-1 activation, studied via intraperitoneal tramadol (20 mg/kg) in rats over 45 days .

Q. What computational methods predict the stability and reactivity of this compound species in solution?

  • DFT studies : B3LYP/6-31G* calculations with IEFPCM/SMD solvation models compare free base, cationic, and hydrochloride species. Cationic forms exhibit higher reactivity in aqueous phases due to N-atom charge instability, validated via UV-Vis and Raman spectra .

Q. How do formulation excipients impact the disintegration and dissolution of orally disintegrating tramadol tablets?

  • Crospovidone/sorbitol blends : Reduce disintegration time to <15 seconds and achieve 100% drug release within 30 minutes, validated by USP dissolution apparatus (paddle method, 50 rpm) .

Data Contradictions and Resolution

Q. Discrepancies in metabolite quantification between LC-MS/MS and GC-MS methods: How are they resolved?

  • GC-MS limitations : Lower sensitivity for polar metabolites (e.g., glucuronides) due to derivatization requirements. LC-MS/MS with electrospray ionization (ESI+) provides superior accuracy for Phase II metabolites .

Q. Variability in tramadol’s stability under different storage conditions: What analytical protocols ensure reproducibility?

  • ICH guidelines : Forced degradation studies (acid/alkaline hydrolysis, photolysis) coupled with stability-indicating HPLC methods (e.g., USP this compound Extended-Release Tablets monograph) resolve discrepancies in impurity profiling .

Methodological Challenges

  • Cross-species extrapolation : Rat and dog models underestimate human CYP2D6 polymorphism effects; microdosing trials with <1% therapeutic doses are recommended .
  • Matrix effects in bioanalysis : Use of stable isotope-labeled internal standards (e.g., <sup>13</sup>C-tramadol) minimizes ion suppression in LC-MS/MS plasma assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tramadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Tramadol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.